3-cyanocyclohepta[B]pyrrol-2(1H)-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-oxo-1H-cyclohepta[b]pyrrole-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O/c11-6-8-7-4-2-1-3-5-9(7)12-10(8)13/h1-5H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSDCMRIMJQMSNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C(C(=O)N2)C#N)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Cyanocyclohepta B Pyrrol 2 1h One
Strategic Approaches to the Cyclohepta[b]pyrrol-2(1H)-one Framework
The assembly of the cyclohepta[b]pyrrol-2(1H)-one scaffold can be approached through several convergent and linear strategies common in modern heterocyclic chemistry. These include ring annulation, intramolecular cyclization, and multi-component reactions, each offering unique advantages in terms of efficiency and molecular diversity.
Ring Annulation Strategies for Fused Systems
Ring annulation, the process of building a new ring onto a pre-existing structure, is a powerful method for constructing fused heterocyclic systems. organic-chemistry.org For the synthesis of cyclohepta[b]pyrrol-2(1H)-one, this could involve the annulation of a pyrrolone ring onto a cycloheptane (B1346806) derivative or, conversely, the formation of a seven-membered ring onto a pyrrole (B145914) precursor.
One plausible annulation approach would be a variation of the Robinson annulation, traditionally used for six-membered rings, but adaptable for larger ring systems under specific conditions. This would likely involve the reaction of a cycloheptanone-derived enolate with an appropriate Michael acceptor, followed by an intramolecular aldol (B89426) condensation and dehydration sequence. The choice of reactants is critical to direct the cyclization to form the desired five-membered pyrrolone ring fused to the seven-membered carbocycle.
Another strategy involves the stepwise annulation of the pyrrole ring. chem-station.com This could begin with a functionalized cycloheptanone (B156872) which is first converted to a β-enaminone. Subsequent reaction with an α-haloketone, in a manner analogous to the Hantzsch pyrrole synthesis, would lead to the formation of the fused pyrrole ring. libretexts.org The final oxidation state and functionalization at the 2-position to yield the lactam would require additional steps.
Intramolecular Cyclization Pathways for Polycyclic Construction
Intramolecular cyclization is a highly effective strategy for forming cyclic structures, particularly in the later stages of a synthesis. For the target molecule, a key intramolecular approach would be the Thorpe-Ziegler reaction. chem-station.comwikipedia.orgsynarchive.comambeed.com This reaction involves the base-catalyzed intramolecular condensation of a dinitrile to form a cyclic α-cyanoenamine, which can then be hydrolyzed to the corresponding cyclic ketone. chem-station.comwikipedia.org A hypothetical precursor for this route would be a cycloheptyl derivative bearing two nitrile-containing side chains at adjacent positions, which upon cyclization would form the pyrrolone ring with the cyano group correctly positioned.
Another potential intramolecular pathway is the Dieckmann condensation, a related reaction that utilizes a diester to form a β-ketoester. While typically used for five- and six-membered rings, modifications and the use of high-dilution conditions can facilitate the formation of larger rings. A suitably substituted cycloheptane precursor with two ester functionalities could undergo intramolecular cyclization to form the pyrrolone ring.
Multi-component Reactions in Polycyclic Heterocycle Synthesis
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer a highly efficient and atom-economical approach to heterocyclic synthesis. synarchive.comambeed.comnih.govwikipedia.org For the synthesis of 3-cyanocyclohepta[b]pyrrol-2(1H)-one, an MCR could conceivably bring together a cycloheptanone derivative, a source of the cyanoacetyl group, and an amine or ammonia (B1221849).
A plausible MCR could be a modified Hantzsch-type synthesis. libretexts.orgsynarchive.com In this scenario, a β-ketoester or a related derivative of cycloheptanone would react with an aldehyde and a nitrogen source. To incorporate the cyano group, a reactant such as cyanoacetamide could be employed. nih.gov The reaction conditions would need to be carefully optimized to favor the formation of the fused pyrrolone system over other potential products. The utility of MCRs lies in their ability to rapidly generate molecular complexity from simple starting materials, making them an attractive strategy for building libraries of related compounds for further study. ambeed.comnih.gov
Specific Synthetic Routes and Precursor Chemistry for this compound
Building on the strategic foundations, the following sections outline more specific, albeit hypothetical, synthetic pathways and the crucial chemistry of the required precursors for the synthesis of this compound.
Development of Key Precursor Molecules and Intermediates
The success of any synthetic route hinges on the availability of key precursor molecules. For the synthesis of this compound, the primary precursors would be functionalized cycloheptane derivatives.
One such key intermediate could be 2-oxocycloheptane-1-carbonitrile. This could be synthesized from cycloheptanone by reaction with a cyanide source, such as trimethylsilyl (B98337) cyanide, followed by oxidation. Another important precursor would be a cycloheptanone-derived β-enamine or β-ketoester, which are central to many pyrrole syntheses. These can be prepared from cycloheptanone through condensation with an amine or by Claisen condensation with a suitable ester, respectively.
For routes involving the introduction of the cyano group at a later stage, a precursor such as cyclohepta[b]pyrrol-2(1H)-one would be required. Its synthesis could be approached through the Paal-Knorr synthesis, by reacting a 2-amino-cycloheptene derivative with a 1,4-dicarbonyl compound. uctm.edu Subsequent cyanation of the pyrrole ring would then be necessary.
Optimization of Reaction Conditions and Yield Enhancement Strategies
The optimization of reaction conditions is paramount for maximizing the yield and purity of the final product. For the proposed synthetic routes, several factors would need to be carefully controlled.
In multi-component reactions, the choice of catalyst, solvent, and temperature can dramatically influence the outcome. For instance, in a Hantzsch-type synthesis, Lewis acids or Brønsted acids are often used as catalysts to promote the condensation steps. The solvent can affect the solubility of the reactants and intermediates, and the temperature can control the reaction rate and selectivity.
For intramolecular cyclization reactions like the Thorpe-Ziegler cyclization, the choice of base is critical. Strong bases such as sodium hydride or sodium ethoxide are typically employed. wikipedia.org The reaction is often carried out under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.
Yield enhancement can also be achieved through the use of microwave irradiation, which has been shown to accelerate reaction times and improve yields in many organic reactions, including the Gewald reaction, which shares mechanistic features with some of the proposed pyrrole syntheses. wikipedia.org
Below are interactive tables detailing hypothetical reaction conditions for the synthesis of key intermediates and the final product based on established methodologies.
Table 1: Hypothetical Synthesis of a Key Precursor: 2-(cyanomethyl)cycloheptan-1-one
| Starting Material | Reagent | Catalyst/Solvent | Temperature (°C) | Reaction Time (h) | Product |
| Cycloheptanone | Bromoacetonitrile | Sodium Hydride / THF | 25-50 | 4-6 | 2-(cyanomethyl)cycloheptan-1-one |
| Cycloheptanone | Cyanoacetic acid | Piperidine / Toluene (Dean-Stark) | 110 | 8-12 | 2-cycloheptylidene-2-cyanoacetic acid |
Table 2: Hypothetical Final Step - Cyclization to this compound
| Precursor | Reagent/Conditions | Yield (%) |
| 2-(2-amino-2-cyano-vinyl)cycloheptanone | Acetic Acid, Reflux | 45-55 |
| 2-(cyanomethyl)-2-(1-hydroxyimino-ethyl)cycloheptanone | Polyphosphoric Acid, 100°C | 40-50 |
Application of Catalytic Systems in the Synthesis (e.g., Transition Metal Catalysis, Organocatalysis)
The construction of the cyclohepta[b]pyrrol-2(1H)-one framework can be envisioned through various catalytic strategies that are prevalent in modern organic synthesis. While specific catalytic syntheses for this compound are not extensively documented, the synthesis of related pyrrole and fused-pyrrole systems provides a strong basis for potential catalytic routes.
Transition Metal Catalysis: Transition metal catalysts, particularly those based on palladium, ruthenium, and copper, are powerful tools for the formation of C-C and C-N bonds essential for constructing the pyrrole ring. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig amination, could be employed to assemble precursors to the cyclohepta[b]pyrrole (B8667514) system. A plausible approach could involve the coupling of a functionalized cycloheptane or cycloheptene (B1346976) derivative with a suitably substituted pyrrole precursor.
Furthermore, ruthenium-based pincer catalysts have demonstrated efficacy in the dehydrogenative coupling of secondary alcohols and amino alcohols to furnish substituted pyrroles. organic-chemistry.org This methodology could be adapted to the synthesis of the target compound by utilizing a cycloheptane-based amino alcohol.
Organocatalysis: Organocatalysis has emerged as a complementary and often more environmentally benign alternative to metal-based catalysis. nih.gov For the synthesis of pyrrole derivatives, organocatalytic methods like the [3+2] cycloaddition reaction have proven effective. nih.gov In the context of this compound, a chiral primary amine thiourea (B124793) catalyst could potentially be used to facilitate an enantioselective aza-Michael-Henry domino reaction between a functionalized 2-aminobenzaldehyde (B1207257) analogue (with a seven-membered ring) and a nitroolefin, a strategy that has been successful for dihydroquinolines. organic-chemistry.org
The following table summarizes potential catalytic strategies applicable to the synthesis of the cyclohepta[b]pyrrol-2(1H)-one core.
| Catalytic System | Reaction Type | Potential Application in Synthesis |
| Transition Metal Catalysis | ||
| Palladium (e.g., Pd(OAc)₂) | Suzuki or Stille Coupling | Coupling of a borylated or stannylated cycloheptene with a halogenated pyrrole precursor. |
| Buchwald-Hartwig Amination | Intramolecular cyclization of an amino-functionalized cycloheptenyl halide or triflate. | |
| Ruthenium (Pincer Complex) | Dehydrogenative Coupling | Reaction of a cycloheptane-based amino alcohol with a suitable carbonyl compound. organic-chemistry.org |
| Copper (e.g., CuI) | [3+1+1] Cycloaddition | Reaction of a cycloheptanone-derived nitrone with an α-acidic isocyanide. organic-chemistry.org |
| Organocatalysis | ||
| Chiral Primary Amine | Asymmetric Domino Reaction | Enantioselective cyclization of a functionalized cycloheptanone with an amino acid derivative. |
| Phosphine Catalysis | [3+2] Cycloaddition | Reaction of an allenoate with an activated isocyanide to form a polysubstituted pyrrole ring. nih.gov |
Alternative and Green Chemistry Approaches to Synthesis (e.g., Microwave-Assisted Synthesis)
In line with the principles of green chemistry, alternative synthetic methodologies that reduce reaction times, energy consumption, and waste are highly desirable. Microwave-assisted organic synthesis (MAOS) has gained prominence as a powerful tool in this regard, often leading to higher yields and cleaner reactions. researchgate.netnih.gov
The application of microwave irradiation to multicomponent reactions (MCRs) is particularly attractive for the synthesis of complex heterocyclic systems. A potential microwave-assisted, one-pot synthesis of a cyclohepta[b]pyrrol-2(1H)-one precursor could involve the condensation of a cycloheptanone derivative, an amine, and a dicarbonyl compound. The use of water as a solvent and a recyclable catalyst, such as InCl₃, could further enhance the green credentials of such a synthesis.
Solvent-free reaction conditions, another tenet of green chemistry, have also been successfully applied to the synthesis of pyrrole derivatives. A one-pot, three-component reaction under solvent-free conditions, potentially catalyzed by an environmentally benign acid like citric acid, could be a viable route to a precursor of the target molecule.
The table below outlines some green chemistry approaches that could be adapted for the synthesis of this compound.
| Green Chemistry Approach | Specific Method | Potential Advantages |
| Microwave-Assisted Synthesis | One-Pot Multicomponent Reaction | Reduced reaction times, increased yields, and enhanced regioselectivity. |
| Catalyst-Free Synthesis in Water | Avoidance of toxic catalysts and organic solvents. researchgate.net | |
| Solvent-Free Synthesis | Three-Component Condensation with Acid Catalyst | Elimination of solvent waste, simplified work-up procedures. |
| Use of Green Catalysts | Biopolymeric Organocatalysts (e.g., Alginic Acid) | Use of renewable, biodegradable, and non-toxic catalysts. |
Retrosynthetic Analysis of this compound
Retrosynthetic analysis is a powerful strategy for devising synthetic routes to complex molecules by breaking them down into simpler, commercially available starting materials.
Identification of Key Disconnections and Synthetic Equivalents
The structure of this compound presents several logical points for disconnection. A primary disconnection can be made at the C-N and C-C bonds of the pyrrolone ring, suggesting a Paal-Knorr type synthesis. This would involve the condensation of a 1,4-dicarbonyl compound situated on the seven-membered ring with a source of nitrogen, such as ammonia or a primary amine, followed by introduction of the cyano group.
Another key disconnection can be envisioned through a [5+2] cycloaddition strategy, a common method for the formation of seven-membered rings. However, a more plausible approach based on related literature involves the construction of the pyrrole ring onto a pre-existing cycloheptane or cycloheptene framework. The synthesis of azulenopyrroles from 2H-cyclohepta[b]furan-2-ones suggests that these furanones are viable synthetic equivalents for the cyclohepta portion of the molecule. nih.gov
A potential retrosynthetic pathway is outlined below:
Target Molecule: this compound
Disconnection 1 (C-CN bond): This suggests the introduction of the cyano group at a late stage, for example, via Sandmeyer reaction of a corresponding 3-amino precursor or by cyanation of a 3-halo derivative.
Disconnection 2 (Pyrrolone ring formation): This leads back to a cycloheptanone derivative bearing an amino group and a dicarbonyl equivalent. A plausible precursor would be an α-amino ketone derived from a functionalized cycloheptanone.
Disconnection 3 (Cycloheptane ring): The seven-membered ring can be traced back to simpler starting materials like cycloheptane-1,3-dione. nih.gov
The following table details key disconnections and their corresponding synthetic equivalents.
| Disconnection Point | Bond(s) Cleaved | Synthetic Equivalents | Corresponding Forward Reaction |
| Cyano Group Introduction | C-CN | 3-Amino-cyclohepta[b]pyrrol-2(1H)-one or 3-Halo-cyclohepta[b]pyrrol-2(1H)-one | Sandmeyer reaction or Nucleophilic substitution with cyanide. |
| Pyrrolone Ring Formation | N1-C8a, C3a-C4 | A cycloheptanone with adjacent amino and ester/acid functionalities. | Intramolecular cyclization (e.g., Dieckmann condensation). |
| Paal-Knorr Approach | A 1,4-dicarbonyl compound on a cycloheptane ring and an amine. | Condensation and cyclization. | |
| Cycloheptane Precursor | C4-C5, C8-C8a | Cycloheptane-1,3-dione. nih.gov | Annulation or ring expansion strategies. |
Challenges in Chemoselectivity and Regioselectivity in Polycyclic Synthesis
The synthesis of a polycyclic system like this compound is fraught with challenges related to chemoselectivity and regioselectivity.
Regioselectivity: Controlling the position of substitution on the cyclohepta[b]pyrrole core is another major challenge. The introduction of the cyano group specifically at the C3 position requires a regioselective functionalization method. If starting from an unsubstituted cyclohepta[b]pyrrole, electrophilic substitution would likely occur at multiple positions, leading to a mixture of isomers. Therefore, a directing group or a pre-functionalized starting material is essential to ensure the desired regiochemical outcome.
In the context of a Paal-Knorr type synthesis, the regioselectivity of the initial dicarbonyl formation on the cycloheptane ring would be critical. Similarly, in cycloaddition strategies, controlling the orientation of the reacting partners is paramount to achieving the correct connectivity in the final product.
Advanced Spectroscopic and Structural Elucidation Techniques Applied to 3 Cyanocyclohepta B Pyrrol 2 1h One
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
Advanced 2D NMR Techniques for Structural Assignment
No published studies detailing the use of advanced 2D NMR techniques such as COSY, HSQC, HMBC, or NOESY for the structural assignment of 3-cyanocyclohepta[b]pyrrol-2(1H)-one could be located. While these techniques are standard for the structural elucidation of novel organic molecules, including related heterocyclic systems like pyrrole-2,3-diones and other cyclohepta[b]pyrrole (B8667514) derivatives, specific data for the 3-cyano substituted target compound is not available. nih.govoup.comacs.orgacgpubs.orgnih.gov
Solid-State NMR Investigations of this compound Polymorphs and Conformers
There is no information available in the scientific literature regarding solid-state NMR investigations of this compound. Such studies would be instrumental in understanding its polymorphic forms and conformational isomers in the solid state, but it appears this research has not been published.
Mass Spectrometry (MS) Characterization Techniques
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
No high-resolution mass spectrometry data for this compound has been reported. HRMS is a critical technique for confirming the elemental composition of a compound by providing a highly accurate mass measurement. For the related, unsubstituted compound, Cyclohepta[b]pyrrol-2(1H)-one, the molecular formula is C9H7NO with a monoisotopic mass of 145.052763847 Da. nih.gov However, for the title compound, this compound, no such data is publicly accessible.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
There are no published tandem mass spectrometry (MS/MS) studies for this compound. Analysis of its fragmentation pathways via MS/MS would provide valuable structural information, but this has not been documented in the available literature. Studies on other complex pyrrole (B145914) derivatives have shown that fragmentation patterns can be complex, involving rearrangements and multiple bond cleavages. acgpubs.orgnih.gov
X-ray Crystallography and Solid-State Structure Analysis
No X-ray crystallography data for this compound is available. A crystal structure would provide definitive proof of its three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions. While crystal structures for a number of other pyrrole and cycloheptapyrrole derivatives have been determined, the specific structure of this compound remains unelucidated by this method in the public record. nih.govnih.govelsevierpure.com
Single-Crystal X-ray Diffraction Methodologies for Absolute Configuration and Conformation
Single-crystal X-ray diffraction stands as the definitive method for determining the precise three-dimensional structure of crystalline solids. For this compound, this technique would provide unambiguous information regarding its absolute configuration and preferred conformation in the solid state. The process involves growing a high-quality single crystal of the compound, which is then irradiated with a focused X-ray beam. The resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of individual atoms can be determined with high precision.
This analysis reveals critical structural parameters, including bond lengths, bond angles, and torsional angles, which collectively define the molecule's conformation. For instance, the planarity of the pyrrolone ring fused to the seven-membered cyclohepta ring can be assessed, along with the puckering and conformational dynamics of the larger ring. Furthermore, intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing, can be identified and characterized. In a related pyrrol-2-yl substituted compound, 3-(3-hydroxyphenyl)-1-(1H-pyrrol-2-yl)prop-2-en-1-one, single-crystal X-ray diffraction revealed a planar molecular structure and detailed the intermolecular hydrogen bonding network that consolidates the crystal packing. nih.gov
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.1 |
| c (Å) | 9.3 |
| β (°) | 105.2 |
| Volume (ų) | 925.4 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.35 |
Polymorphism and Crystal Engineering Studies of this compound
Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact its physical and chemical properties. Studies into the polymorphism of this compound would involve systematic crystallization experiments under various conditions (e.g., different solvents, temperatures, and pressures) to identify and characterize any polymorphs. Each polymorphic form would be analyzed by techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and solid-state NMR to determine its unique crystal structure and thermal behavior.
Crystal engineering principles can be applied to design and synthesize novel crystalline forms with desired properties. This involves understanding and utilizing intermolecular interactions to control the assembly of molecules in the solid state. For this compound, the cyano and lactam functionalities provide opportunities for strong and directional hydrogen bonding, which can be exploited in the design of co-crystals or specific polymorphic forms. The study of intermolecular interactions through Hirshfeld surface analysis, as demonstrated for a similar pyrrolidinylpropiophenone derivative, can provide quantitative insights into the crystal packing. mdpi.com
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for probing the vibrational modes of a molecule. The resulting spectra provide a characteristic fingerprint that is highly specific to the compound's molecular structure and functional groups.
Correlation of Spectroscopic Signatures with Molecular Structure and Functional Groups
In the IR and Raman spectra of this compound, specific vibrational frequencies can be assigned to particular functional groups. The nitrile (C≡N) stretching vibration is expected to appear as a sharp, intense band in the region of 2200-2260 cm⁻¹. The carbonyl (C=O) stretching of the lactam ring would typically be observed between 1650 and 1700 cm⁻¹. The N-H stretching vibration of the pyrrolone ring would give rise to a band in the 3100-3500 cm⁻¹ region, with its position and shape being sensitive to hydrogen bonding. Vibrations associated with the C=C bonds of the aromatic and cyclohepta rings, as well as C-H stretching and bending modes, would also be present. Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental data to aid in the assignment of vibrational modes. ijcce.ac.ir
Table 2: Expected IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Lactam) | Stretching | 3100-3500 |
| C-H (Aromatic/Alkene) | Stretching | 3000-3100 |
| C≡N (Nitrile) | Stretching | 2200-2260 |
| C=O (Lactam) | Stretching | 1650-1700 |
| C=C (Ring) | Stretching | 1450-1600 |
Note: This table presents expected frequency ranges based on general spectroscopic principles.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals.
Chromophoric Properties and Electronic Structure Probing
The chromophore of this compound is the extended π-conjugated system encompassing the fused pyrrolone and cyclohepta rings, as well as the cyano and carbonyl groups. The UV-Vis spectrum is expected to show absorption bands corresponding to π→π* and n→π* electronic transitions. The positions and intensities of these bands are sensitive to the extent of conjugation and the presence of auxochromic groups. Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can be employed to predict the electronic transitions and interpret the experimental UV-Vis spectrum. ijcce.ac.ir Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide further understanding of the electronic transitions and reactivity of the molecule. mdpi.com
Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Investigations (if applicable)
If this compound is chiral, either due to the presence of a stereocenter or axial chirality, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be invaluable for its stereochemical investigation. These methods measure the differential absorption and rotation of left- and right-circularly polarized light, respectively. The resulting spectra, known as Cotton effects, are highly sensitive to the absolute configuration and conformation of chiral molecules. While the provided structure does not inherently possess a chiral center, the possibility of atropisomerism due to restricted rotation around a single bond could render the molecule chiral, making these techniques relevant.
Reactivity and Reaction Mechanisms of 3 Cyanocyclohepta B Pyrrol 2 1h One
Electrophilic Aromatic Substitution Reactions on the Pyrrole (B145914) Moiety
The cyclohepta[b]pyrrole (B8667514) core of the molecule is a type of aza-azulene. The azulene (B44059) ring system, a non-benzenoid aromatic hydrocarbon, is known for the high electron density of its five-membered ring, which makes it susceptible to electrophilic attack. mdpi.com Theoretical studies on azulene have shown that positions 1 and 3 (equivalent to the 1- and 3-positions of the pyrrole ring in the target molecule) are the most reactive sites for electrophilic aromatic substitution from a kinetic standpoint. nih.govresearchgate.net However, substitution at the 2-position can lead to the thermodynamically more stable product. nih.gov The nitrogen atom in the aza-azulene system further influences the regioselectivity of these reactions.
Regioselectivity and Mechanistic Pathways
For 3-cyanocyclohepta[b]pyrrol-2(1H)-one, the pyrrole moiety is expected to be the primary site of electrophilic attack. The presence of the electron-withdrawing cyano group at the 3-position and the carbonyl group at the 2-position deactivates these positions towards electrophilic substitution. Therefore, electrophilic attack is most likely to occur at the positions of the seven-membered ring or potentially at the nitrogen atom, although N-substitution would disrupt the lactam structure.
In analogous 4-aza-azulene systems, bromination has been shown to occur at the 1- and 3-positions of the five-membered ring. rsc.org However, attempts at nitration, trifluoroacetylation, or acetylation were unsuccessful, indicating a lower reactivity compared to simpler pyrroles. rsc.org The reaction with diethyl azodicarboxylate, another electrophile, also resulted in substitution at the 1- and 3-positions. rsc.org
The mechanism of electrophilic substitution on the aza-azulene core would proceed through the formation of a resonance-stabilized cationic intermediate, similar to the Wheland intermediate in benzene (B151609) chemistry. The stability of this intermediate will dictate the preferred position of attack.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Electrophile | Predicted Major Product(s) | Rationale |
| Halogens (e.g., Br₂) | Substitution on the seven-membered ring | The pyrrole ring is deactivated by the cyano and carbonyl groups. |
| Nitrating agents (e.g., HNO₃/H₂SO₄) | Likely unreactive or requires harsh conditions | Deactivation of the aromatic system. rsc.org |
| Acylating agents (e.g., Ac₂O/Lewis acid) | Likely unreactive or requires harsh conditions | Deactivation of the aromatic system. rsc.org |
Nucleophilic Attack and Addition Reactions
The electron-deficient nature of the seven-membered ring in azulene systems makes it susceptible to nucleophilic attack. mdpi.comsciforum.net Furthermore, the carbonyl and cyano groups in this compound introduce additional electrophilic centers.
Reactivity at the Carbonyl Group
The carbonyl group of the lactam moiety is an electrophilic site. However, the reactivity of lactams towards nucleophiles is generally lower than that of acyclic amides due to ring strain and the delocalization of the nitrogen lone pair into the carbonyl group. researchgate.netnih.govresearchgate.net Nucleophilic attack at the carbonyl carbon would lead to a tetrahedral intermediate. The fate of this intermediate depends on the nature of the nucleophile and the reaction conditions, potentially leading to ring-opening or substitution at the carbonyl group. The hydrolysis of β-lactams, for instance, is a well-studied reaction that proceeds through nucleophilic attack of water on the carbonyl carbon. nih.gov
Reactivity at the Cyano Group
The cyano group is also an electrophilic center and can undergo nucleophilic addition. The reaction of aldehydes and ketones with hydrogen cyanide to form cyanohydrins is a classic example of nucleophilic attack on a carbon-heteroatom multiple bond. youtube.com In the context of this compound, the cyano group is part of an α-cyano enamine-like system. The reactivity of such systems can be complex. While the cyano group itself is electrophilic, the adjacent enamine-like system can act as a nucleophile. wikipedia.orgmasterorganicchemistry.com The synthesis of α-amino nitriles often involves the reaction of amines with carbonyl compounds and a cyanide source. organic-chemistry.org
Cycloaddition Reactions Involving the Cycloheptane (B1346806) Ring and Conjugated Systems
The conjugated π-system of the aza-azulene core can participate in cycloaddition reactions. Azulene and its derivatives are known to undergo various types of cycloadditions.
[4+2], [2+2], and Other Cycloaddition Pathways
Aza-azulene-2(1H)-one derivatives have been shown to undergo [2π+2σ] and [8π+2σ] cycloaddition reactions with naphtho[b]cyclopropene. clockss.org The reaction pathway is influenced by the solvent and the presence of a catalyst. clockss.org Cyclohepta[b]pyrroles have also been reported to react with dimethyl acetylenedicarboxylate (B1228247) via a 1,8-dipolar cycloaddition. rsc.org The reaction of azulene-quinones with cyclic dienes can lead to [2+4] and [6+4] cycloadducts. rsc.org Rhodium- and iridium-catalyzed oxidative cyclization reactions of azulene carboxylic acids with alkynes have been developed to synthesize azulenolactones and benzoazulenes, proceeding through [4+2] and [2+2+2] cycloadditions, respectively. acs.org
For this compound, the extended conjugation makes it a potential candidate for various cycloaddition reactions. The specific pathway would depend on the reaction partner and conditions. The presence of the electron-withdrawing groups might influence the dienophilic or dipolarophilic character of the molecule.
Table 2: Potential Cycloaddition Reactions of this compound
| Reaction Type | Potential Reactant | Predicted Product Type |
| [4+2] Cycloaddition | Electron-rich dienophile | Diels-Alder adduct |
| [8+2] Cycloaddition | Electron-deficient alkene | Fused ring system |
| 1,3-Dipolar Cycloaddition | Dipole (e.g., azide (B81097), nitrile oxide) | Heterocyclic adduct |
Functional Group Transformations of the Cyano Moiety
The cyano group is a versatile functional handle that can be converted into a variety of other functionalities, significantly enhancing the synthetic utility of the parent molecule. nih.gov These transformations typically involve reactions at the electrophilic carbon atom of the nitrile.
The carbon-nitrogen triple bond of the nitrile group is susceptible to nucleophilic attack, particularly under acidic or basic conditions, leading to hydrolysis, amidation, or imine formation.
Hydrolysis:
Under aqueous acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid. libretexts.orgjove.com The reaction proceeds through an amide intermediate. chemistrysteps.comchemguide.co.uk
Acid-catalyzed hydrolysis: Protonation of the nitrile nitrogen increases the electrophilicity of the carbon atom, facilitating the attack of water. lumenlearning.com Subsequent tautomerization and further hydrolysis of the intermediate amide yield the corresponding carboxylic acid, 3-carboxycyclohepta[b]pyrrol-2(1H)-one, and an ammonium (B1175870) salt. jove.comchemguide.co.uk
Base-catalyzed hydrolysis: Direct nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon forms an imidic acid intermediate, which tautomerizes to an amide. libretexts.orgchemistrysteps.com Continued hydrolysis under basic conditions results in the formation of a carboxylate salt. chemguide.co.ukchemistrysteps.com Acidic workup is then required to protonate the salt and yield the final carboxylic acid.
Controlling the reaction conditions, for instance by using milder conditions, can sometimes allow for the isolation of the intermediate amide. chemistrysteps.com
Amidation:
The direct conversion of the nitrile to an N-substituted amide can be achieved by reaction with an amine. This transformation can be catalyzed by various reagents. For instance, certain metal complexes can catalyze the hydration of nitriles in the presence of amines to form N-substituted amides. researchgate.net Another approach involves the activation of an amine with a strong base to generate a more potent nucleophile capable of attacking the nitrile carbon. nih.gov
Imine Formation (Pinner Reaction):
In the presence of an alcohol and a strong acid like anhydrous HCl, nitriles can undergo the Pinner reaction to form an imino ester salt, also known as a Pinner salt. nrochemistry.comorganic-chemistry.orgwikipedia.org This intermediate is itself a versatile precursor. For example, treatment of the Pinner salt with an amine can yield an amidine, or reaction with water leads to an ester. nrochemistry.comwikipedia.orgjk-sci.com The reaction must be carried out under anhydrous conditions to prevent the hydrolysis of the Pinner salt. nrochemistry.comjk-sci.com
Illustrative Pathways for Cyano Group Transformation
| Transformation | Reagents and Conditions | Product Type |
|---|---|---|
| Complete Hydrolysis | H₃O⁺, heat; or 1. NaOH, H₂O, heat 2. H₃O⁺ | Carboxylic Acid |
| Partial Hydrolysis | Milder conditions (e.g., HCl at 40°C) | Amide |
| N-Substituted Amidation | Amine, catalyst (e.g., Cu(2,3-tmtppa)₄), H₂O, reflux | N-Substituted Amide |
| Pinner Reaction | Alcohol, anhydrous HCl | Imino Ester (Pinner Salt) |
The nitrile group can be reduced to a primary amine, providing a pathway to introduce a basic aminomethyl group at the 3-position of the cyclohepta[b]pyrrol-2(1H)-one core.
Common reducing agents for this transformation include:
Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent capable of converting nitriles to primary amines. chemguide.co.ukstudymind.co.ukjove.comcommonorganicchemistry.com The reaction typically involves the addition of the hydride to the nitrile carbon, followed by a second hydride addition to the intermediate imine anion. jove.comchemistrysteps.comdoubtnut.com An aqueous or acidic workup is then necessary to protonate the resulting dianion and yield the primary amine. chemistrysteps.com Given that LiAlH₄ can also reduce amides, careful control of the reaction conditions would be necessary to achieve chemoselectivity and avoid reduction of the lactam carbonyl in the core structure. doubtnut.com
Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or Raney nickel. chemguide.co.ukstudymind.co.ukwikipedia.org This approach is often more economical for large-scale synthesis. wikipedia.org The selectivity for the primary amine can be influenced by the choice of catalyst, solvent, and reaction conditions to minimize the formation of secondary and tertiary amine byproducts. wikipedia.orgbme.hu
Diisobutylaluminum Hydride (DIBAL-H): DIBAL-H is a milder reducing agent that can selectively reduce nitriles to aldehydes after a subsequent hydrolysis step. jove.comchemistrysteps.com This provides an alternative synthetic route from the cyano group to an aldehyde functionality.
Common Reagents for Nitrile Reduction
| Reagent | Product | Typical Conditions |
|---|---|---|
| LiAlH₄ | Primary Amine | 1. Dry ether or THF 2. H₂O or H₃O⁺ workup |
| H₂ / Catalyst | Primary Amine | Metal catalyst (Pd, Pt, Ni), elevated temperature and pressure |
Oxidation and Reduction Chemistry of the Core Structure
The core bicyclic structure of this compound possesses sites susceptible to both oxidation and reduction.
Oxidation:
The pyrrole ring is generally susceptible to oxidation, which can lead to a variety of products, including dearomatized species or polymeric materials, depending on the oxidant and reaction conditions. nih.govresearchgate.netpharmaguideline.com Oxidation of pyrrole itself with reagents like chromium trioxide can lead to ring-opened products like maleimide. uop.edu.pk For the subject compound, the electron-deficient nature of the pyrrole ring, due to the adjacent lactam carbonyl and the cyano group, might render it less susceptible to oxidation compared to simple pyrroles. However, strong oxidizing agents could potentially lead to degradation of the heterocyclic core. In some cases, oxidation of a pyrrole ring can even lead to ring opening. nih.gov
Reduction:
The core structure contains multiple sites for potential reduction: the double bonds of the cycloheptatriene (B165957) ring and the lactam carbonyl group.
Reduction of the Cycloheptatriene Ring: The conjugated π-system of the seven-membered ring can be reduced via catalytic hydrogenation. uop.edu.pk Depending on the catalyst and conditions, it may be possible to selectively reduce one or more of the double bonds. Complete hydrogenation would result in a 3-cyanocyclohepta[b]pyrrolidin-2-one structure.
Reduction of the Lactam Carbonyl: The amide carbonyl group is generally less reactive towards reduction than ketones or aldehydes. However, powerful reducing agents like LiAlH₄ can reduce amides to amines. doubtnut.com In the case of this compound, this would open the pyrrolone ring and convert the lactam into a cyclic amine. The chemoselectivity between the nitrile and the lactam carbonyl would be a key consideration in such a reduction.
Thermal and Photochemical Transformations of the Compound
Thermal Transformations:
Cycloheptatriene and its derivatives are known to undergo thermally induced pericyclic reactions. wikipedia.org
Sigmatropic Rearrangements: Substituted cycloheptatrienes can undergo nih.govchemguide.co.uk-sigmatropic hydrogen shifts, leading to isomerization. tue.nldocumentsdelivered.com
Electrocyclization: Cycloheptatriene exists in equilibrium with its bicyclic valence isomer, norcaradiene. youtube.comresearchgate.net The position of this equilibrium is influenced by substituents. This isomerization could open up pathways for subsequent reactions characteristic of the norcaradiene structure.
Diels-Alder Reaction: The cycloheptatriene system can act as a diene in Diels-Alder reactions, although its reactivity can be complex. youtube.comacs.orgwikipedia.org For instance, it can react with potent dienophiles like maleic anhydride. youtube.com The presence of the fused pyrrolone ring and the cyano group would influence the electron density and steric accessibility of the diene system, thereby affecting its reactivity in cycloaddition reactions. researchgate.netacs.org
Photochemical Transformations:
The extended π-system of the molecule suggests it could absorb UV light, leading to photochemical reactions.
[2+2] Cycloaddition: Conjugated systems can undergo photochemical [2+2] cycloadditions, both intramolecularly and intermolecularly, to form four-membered rings. libretexts.orgjove.comyoutube.com For this compound, intramolecular photocycloaddition could lead to complex, strained polycyclic structures. Intermolecular [2+2] cycloadditions with other alkenes are also a possibility. rsc.org
[2+2+2] Cycloaddition: In the presence of certain transition metal catalysts and photochemical conditions, systems with multiple π-bonds can undergo [2+2+2] cycloadditions to form new six-membered rings. acs.org
Other Rearrangements: Photolysis can induce a variety of rearrangements in complex cyclic systems. For example, photolysis of some cycloheptatriene derivatives can lead to the formation of semibullvalene, among other products, through complex carbene-mediated pathways. chemrxiv.org
Derivatization and Functionalization Strategies for 3 Cyanocyclohepta B Pyrrol 2 1h One
Introduction of Substituents on the Pyrrole (B145914) Nitrogen (N-alkylation/acylation)
The nitrogen atom of the pyrrolone ring is a key site for functionalization. As a secondary amide (lactam), the N-H proton is acidic and can be removed by a suitable base to generate a nucleophilic anion. This anion readily reacts with various electrophiles, primarily alkyl and acyl halides, in N-alkylation and N-acylation reactions, respectively. mdpi.comrsc.org
The choice of base and reaction conditions is critical for achieving high yields and selectivity. Common bases include sodium hydride (NaH), potassium carbonate (K2CO3), and potassium tert-butoxide. The reaction is typically performed in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). rsc.org N-alkylation not only introduces new functional groups but can also modulate the electronic properties and steric environment of the entire molecule. mdpi.com For instance, the introduction of a bulky alkyl group on the nitrogen can influence the conformation of the fused seven-membered ring.
Table 1: Representative N-Alkylation and N-Acylation Reactions
| Reagent | Base | Solvent | Product Type |
|---|---|---|---|
| Methyl Iodide | NaH | DMF | N-Methylated |
| Benzyl Bromide | K2CO3 | Acetonitrile | N-Benzylated |
| Acetyl Chloride | Triethylamine | DCM | N-Acetylated |
| Propylene Carbonate | None (Neat) | None | N-(2-hydroxypropyl) |
Modifications and Substitutions on the Cycloheptane (B1346806) Ring System
The cycloheptane ring presents a more challenging but equally important site for modification. Its saturated carbocyclic nature means that functionalization typically requires more forcing conditions or specific synthetic strategies from the outset. Potential modifications include:
Dehydrogenation: Introduction of double bonds within the seven-membered ring can be achieved through various dehydrogenation methods, leading to cyclohepta[b]pyrrolone analogs with altered planarity and electronic properties.
Allylic Functionalization: If unsaturation is introduced, the resulting allylic positions become susceptible to radical or oxidative functionalization, allowing for the introduction of hydroxyl, halogen, or other groups.
Ring Contraction/Expansion: Advanced synthetic methodologies could, in principle, be applied to achieve ring contraction to a more rigid cyclopentane (B165970) or cyclohexane (B81311) system or expansion to a larger cyclooctane (B165968) ring, significantly altering the molecule's three-dimensional shape.
These modifications are generally less straightforward than those on the pyrrolone or cyano moieties and often require multi-step synthetic sequences.
Diversification via the Cyano Group
The cyano group at the 3-position is a highly versatile functional handle, serving as a gateway to a wide array of other functionalities. nih.govnih.gov Its strong electron-withdrawing nature also activates the pyrrole ring, influencing its reactivity.
One of the most common transformations of the nitrile group is its hydrolysis to a carboxylic acid. This can be achieved under either acidic or basic conditions, typically by heating with aqueous acid (e.g., H2SO4) or base (e.g., NaOH). The resulting carboxylic acid is a pivotal intermediate that can be further derivatized.
Esterification: The carboxylic acid can be converted to a variety of esters through Fischer esterification (reaction with an alcohol in the presence of an acid catalyst) or by activation with reagents like thionyl chloride (SOCl2) or oxalyl chloride to form an acyl chloride, followed by reaction with an alcohol.
Amide Formation: Similarly, the carboxylic acid can be coupled with primary or secondary amines to form a diverse range of amides. This reaction is often facilitated by peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
The cyano group can be reduced to a primary amine (aminomethyl group) using powerful reducing agents. nih.gov Common reagents for this transformation include lithium aluminum hydride (LiAlH4) in an ethereal solvent like THF, or catalytic hydrogenation using a metal catalyst such as Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere. The resulting primary amine is a valuable functional group for introducing new substituents via alkylation, acylation, or reductive amination.
While the cyano group itself does not directly participate in the most common form of click chemistry (copper-catalyzed azide-alkyne cycloaddition, CuAAC), it serves as a precursor to a group that can. organic-chemistry.orgnih.gov A synthetic route could involve:
Reduction: The nitrile is first reduced to a primary amine as described above.
Diazotization and Azide (B81097) Formation: The resulting aminomethyl group can be converted to an azidomethyl group via a two-step process involving diazotization with a nitrite (B80452) source followed by substitution with an azide salt (e.g., sodium azide).
The resulting azide-functionalized derivative of 3-cyanocyclohepta[b]pyrrol-2(1H)-one is now a suitable substrate for CuAAC. This click reaction allows for the efficient and specific coupling of the pyrrolone core to a wide variety of alkyne-containing molecules, enabling the rapid synthesis of complex conjugates. researchgate.net
Table 2: Transformations of the Cyano Group
| Reaction Type | Reagents | Intermediate/Product | Key Functional Group |
|---|---|---|---|
| Hydrolysis | H2SO4 (aq), Heat | Carboxylic Acid | -COOH |
| Esterification | Methanol, H+ | Methyl Ester | -COOCH3 |
| Amide Coupling | Propylamine, EDC | Propyl Amide | -CONH(CH2)2CH3 |
| Reduction | LiAlH4 | Primary Amine | -CH2NH2 |
| Click Chemistry Handle Synthesis | 1. LiAlH4; 2. NaNO2, HCl; 3. NaN3 | Azide | -CH2N3 |
Synthesis of Analogs and Homologs for Structure-Reactivity Relationship Studies
A critical aspect of medicinal chemistry and materials science is the systematic study of how structural changes affect the properties and activity of a molecule (Structure-Activity Relationship, SAR). The synthesis of analogs and homologs of this compound is essential for such studies. nih.gov Strategies to build a diverse chemical library around this scaffold include:
Varying the Ring Size: Employing cyclic ketone starting materials with different ring sizes (e.g., cyclohexanone, cyclooctanone) in the initial synthetic sequence would lead to homologs with six- or eight-membered fused rings, respectively.
Substitution on the Carbocycle: Using substituted cycloalkanones as starting materials (e.g., 4-methylcycloheptanone) would introduce substituents at defined positions on the fused ring system.
Modifying the Pyrrole Core: The synthesis can be adapted to place different substituents on the pyrrole ring itself, for example, by using different α-amino acids or their derivatives in the construction of the pyrrolone core.
Diversifying the 3-Position: While the cyano group is highly versatile, analogs can be synthesized with other electron-withdrawing groups (e.g., nitro, ester) at the 3-position to finely tune the electronic character of the molecule. researchgate.net
Potential Applications in Materials Science and Advanced Technologies
Exploration as Advanced Organic Materials
The field of organic materials is continuously seeking novel molecular structures with tunable properties for electronic and optical devices. The core structure of 3-cyanocyclohepta[b]pyrrol-2(1H)-one, being an isomer of azulene (B44059), is of particular interest due to the unique properties of azulene derivatives in optoelectronics. rhhz.netbohrium.combohrium.com
Although direct studies on this compound for these applications are not available, the related azulene-based materials have shown promise. Azulene possesses a small HOMO-LUMO energy gap, which is advantageous for applications in optoelectronics. bohrium.combohrium.com This property can be tuned by the addition of various functional groups. rhhz.net For instance, azulene derivatives have been investigated for use in dye-sensitized solar cells (DSSCs) and organic field-effect transistors (OFETs). rhhz.netbohrium.combohrium.com The performance of such materials can be modulated by altering conjugation length and molecular design. rhhz.netbohrium.com The azaazulene scaffold of this compound, combined with the electron-withdrawing nature of the cyano group, could potentially lead to interesting semiconducting properties, making it a candidate for exploration in n-type or ambipolar OFETs.
Derivatives of the parent compound, 2H-cyclohepta[b]furan-2-one, which is structurally similar to cyclohepta[b]pyrrol-2(1H)-one, have been synthesized and their electronic properties studied. These studies revealed that the introduction of aryl groups can influence the optical and electrochemical characteristics of the core structure. mdpi.com This suggests that the electronic properties of the cyclohepta[b]pyrrol-2(1H)-one system are also tunable.
The development of novel monomers is crucial for creating polymers with tailored properties. While there is no specific information on the use of this compound as a monomer, pyrrole-containing compounds are significant in polymer chemistry. The pyrrole (B145914) ring is a key component in various conductive polymers and functional materials. nih.gov The presence of a reactive N-H group and a functional cyano group in this compound could potentially allow it to be incorporated into polymer chains through various polymerization techniques, leading to new materials with unique electronic and optical properties.
Catalysis and Ligand Design
The design of new ligands is central to the advancement of organometallic chemistry and catalysis. Pyrrole-based structures are well-established as effective ligands in a variety of catalytic systems.
Pyrrole-based pincer ligands, which are tridentate ligands that bind to a metal center, have been shown to be versatile platforms in organometallic chemistry. researchgate.net These ligands can stabilize various oxidation states of metals like iron and iridium, which is crucial for developing new catalytic methodologies. acs.orgacs.org For example, iron complexes with pyrrole-based PNP pincer ligands have been synthesized and studied for their catalytic activity. acs.org Similarly, iridium and rhodium complexes with pyrrole-based PNP ligands have been prepared and characterized. acs.org The nitrogen atom in the pyrrole ring of this compound, along with the adjacent carbonyl and cyano groups, could potentially act as coordination sites for metal ions, making it a candidate for the development of new types of ligands. The synthesis of new tridentate pyrrole-based ligands for transition metal complexes continues to be an active area of research. researchgate.net
While there are no reports on the catalytic activity of this compound itself, related pyrrole derivatives have been used in catalysis. For instance, organocatalytic methods are employed for the synthesis of various pyrrole compounds. nih.gov Furthermore, metal complexes of pyrrole-based ligands have been investigated for catalytic transfer dehydrogenation reactions. acs.org The potential of this compound to act as a ligand suggests that its metal complexes could be explored for catalytic applications in various organic transformations.
Sensors and Detection Technologies
Fluorescent and colorimetric chemosensors are important tools for the detection of various analytes. Pyrrole and azulene derivatives have been successfully utilized in the development of such sensors.
Pyrrole-based fluorescent sensors have been designed for a variety of applications, including the detection of pH changes in living cells and the sensing of metal ions like Pb2+. nih.govdigitellinc.com These sensors often exhibit "turn-on" fluorescence in the presence of the target analyte. Similarly, colorimetric sensors based on the deprotonation of pyrrole-hemiquinone compounds have been developed for fluoride (B91410) detection. nih.gov
The azulene framework, a structural isomer of the cyclohepta[b]pyrrol-2(1H)-one core, has also been employed in chemosensors. Azulene-based fluorescent chemosensors have been reported for the selective detection of adenosine (B11128) diphosphate (B83284) (ADP). bath.ac.uknih.govrsc.orgresearchgate.net Additionally, colorimetric sensors using an azulene reporter have been developed for fluoride detection in aqueous environments. nih.gov
Given the structural similarities and the known sensing applications of both pyrrole and azulene derivatives, this compound represents a promising scaffold for the design of new chemosensors. The combination of the azaazulene core with the cyano group could lead to unique photophysical properties that may be modulated upon interaction with specific analytes, paving the way for novel sensor development.
Advanced Separations (e.g., stationary phases in chromatography)
The unique structural characteristics of this compound, featuring a polar lactam moiety, a cyano group, and a fused ring system, suggest its potential as a specialized stationary phase in advanced separation techniques like high-performance liquid chromatography (HPLC). While direct experimental studies on this specific compound as a commercial stationary phase are not extensively documented in publicly available literature, its application can be inferred from the well-established principles of chromatographic science and research on related chemical structures.
The core of its potential lies in the realm of polar-embedded stationary phases. These phases are designed to offer alternative selectivity compared to traditional reversed-phase (e.g., C18) columns and are particularly effective for the separation of polar and hydrophilic compounds. google.com The lactam and cyano functionalities in this compound can engage in multiple types of polar interactions with analyte molecules, including dipole-dipole interactions, hydrogen bonding, and π-π stacking.
Detailed Research Findings
Research into heterocyclic compounds and polar-embedded functionalities provides a strong basis for the potential of this compound in chromatography. Studies on various polar-embedded stationary phases have demonstrated their utility in enhancing the retention of polar analytes and mitigating issues like phase collapse in highly aqueous mobile phases. google.comresearchgate.net
The synthesis of cyclohepta[b]pyrrolone derivatives is an area of active investigation, indicating the accessibility of this and related molecular scaffolds for further functionalization and immobilization onto support materials like silica (B1680970). researchgate.netresearchgate.net The presence of the cyano group is particularly significant. Cyano-functionalized stationary phases are known for their unique selectivity, which is a blend of moderate hydrophobicity and strong dipole-dipole interactions. This allows for the separation of compounds that are difficult to resolve on conventional stationary phases.
The pyrrolidone ring, a structural component of the target molecule, has been explored in the context of chiral stationary phases, highlighting the stereochemical environment that such heterocyclic systems can create. mdpi.com While our focus is on achiral separations, this underscores the versatility of the pyrrolidone scaffold in creating selective chromatographic materials.
The table below outlines the potential interactions that could occur between a stationary phase based on this compound and various analyte types, forming the basis for its separation capabilities.
| Interaction Type | Functional Group on Stationary Phase | Potential Analytes |
| Dipole-Dipole | Cyano group, Lactam carbonyl | Polar compounds, Isomers with different dipole moments |
| Hydrogen Bonding | Lactam N-H (as donor), Lactam C=O (as acceptor) | Alcohols, Amines, Carboxylic acids, Phenols |
| π-π Stacking | Aromatic rings of the cyclohepta[b]pyrrolone system | Aromatic compounds, Heterocyclic compounds |
The development of stationary phases often involves the immobilization of functional molecules onto a support, typically silica particles. A hypothetical synthetic route for creating a this compound-based stationary phase would involve tethering the molecule to the silica surface. This could be achieved through a linker attached to the pyrrolone nitrogen or another suitable position on the cycloheptatriene (B165957) ring. The performance of such a stationary phase would then be evaluated using a range of test compounds to characterize its retention behavior, selectivity, and efficiency.
Conclusion and Future Research Directions
Summary of Key Findings and Contributions to Heterocyclic Chemistry
While direct experimental data on 3-cyanocyclohepta[b]pyrrol-2(1H)-one is not present in current literature, its structural components—the cyclohepta[b]pyrrole (B8667514) core and the cyanopyrrolone functionality—suggest significant potential contributions to heterocyclic chemistry. The cyclohepta[b]pyrrole scaffold is a key feature in compounds with potent biological activities, including antimitotic and anti-lymphoma agents. figshare.comnih.govacs.org The fusion of a seven-membered ring with a pyrrolone introduces a unique conformational and electronic landscape.
The introduction of a cyano group at the 3-position is particularly significant. The cyano moiety is a versatile functional group in organic synthesis, capable of being transformed into various other functionalities such as amines, carboxylic acids, and amides. scielo.brresearchgate.net Its electron-withdrawing nature can also profoundly influence the reactivity and electronic properties of the heterocyclic system. Therefore, this compound can be considered a valuable building block for creating diverse molecular libraries. The development of synthetic routes to this compound would be a noteworthy contribution, expanding the toolbox for medicinal and materials chemists.
Unexplored Synthetic Methodologies and Reaction Pathways
The synthesis of this compound remains a key challenge. However, existing methodologies for related structures provide a logical starting point for future synthetic explorations.
Potential Synthetic Strategies:
| Strategy | Description | Key Precursors | Reference |
| [8+2] Cycloannulation | An organocatalytic cycloaddition between an azaheptafulvene and a cyano-substituted acetic acid derivative could potentially construct the core structure in a stereocontrolled manner. | Azaheptafulvenes, Cyanoacetic acid derivatives | thieme-connect.com |
| Gold-Catalyzed Cascade | A reaction between a skipped diyne and a 3-cyanopyrrole could form the cyclohepta[b]pyrrole scaffold. This method has been successfully used for related cyclohepta[b]pyrroles. | Skipped diynes, 3-Cyanopyrroles | acs.orgnih.gov |
| Multi-component Reactions | A one-pot, three-component reaction involving an α-hydroxyketone, an oxoacetonitrile, and a primary amine is a known method for synthesizing functionalized 3-cyanopyrroles, which could potentially be adapted. | α-Hydroxyketones, Oxoacetonitriles, Primary amines | researchgate.net |
| Post-synthetic Cyanation | Synthesis of the parent cyclohepta[b]pyrrol-2(1H)-one followed by electrophilic cyanation using reagents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS). | Cyclohepta[b]pyrrol-2(1H)-one, NCTS | researchgate.net |
Unexplored Reaction Pathways:
The reactivity of the cyano group offers numerous possibilities for derivatization.
Hydrolysis: Conversion of the nitrile to a carboxylic acid or amide, providing access to new analogues with different solubility and hydrogen bonding capabilities.
Reduction: Reduction of the nitrile to a primary amine would yield a key functional group for further elaboration, for instance, through amide coupling or reductive amination.
Cycloadditions: The nitrile group can participate in cycloaddition reactions to form new heterocyclic rings, such as tetrazoles.
Reactions at the Pyrrolone Ring: Exploration of electrophilic and nucleophilic substitution reactions on both the pyrrole (B145914) and cycloheptane (B1346806) rings to understand the regioselectivity and to generate a library of substituted derivatives.
Opportunities in Advanced Characterization and Computational Chemistry
A thorough characterization of this compound is essential to understand its structure-property relationships.
Advanced Characterization Techniques:
| Technique | Application | Expected Insights | Reference |
| 2D NMR Spectroscopy | Techniques like COSY, HSQC, and HMBC are crucial for unambiguous assignment of proton and carbon signals in this complex fused system. | Precise connectivity and structural confirmation. | ipb.pt |
| 15N NMR Spectroscopy | Provides direct information about the electronic environment of the nitrogen atoms in the pyrrolone ring. 1H-15N HMBC can reveal long-range couplings. | Insight into tautomerism, hybridization, and hydrogen bonding. | ipb.ptresearchgate.net |
| X-ray Crystallography | Single-crystal X-ray diffraction would provide definitive proof of the molecular structure, including bond lengths, bond angles, and solid-state packing. | Conformation of the seven-membered ring and intermolecular interactions. | nih.gov |
| Mass Spectrometry | High-resolution mass spectrometry (HRMS) is needed for accurate mass determination and confirmation of the elemental composition. | Molecular formula confirmation. |
Computational Chemistry Approaches:
Density Functional Theory (DFT): Calculations can predict the optimized geometry, vibrational frequencies (for comparison with IR spectra), and NMR chemical shifts. researchgate.net Frontier molecular orbital (FMO) analysis can shed light on the compound's reactivity and electronic properties.
Quantum Theory of Atoms in Molecules (QTAIM): This method can be used to analyze the electron density to characterize intra- and intermolecular interactions, such as hydrogen bonds. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations can explore the conformational flexibility of the seven-membered ring in different solvent environments.
Emerging Interdisciplinary Research Avenues and Potential Technologies
The unique structural features of this compound position it as a candidate for investigation in several interdisciplinary fields.
Medicinal Chemistry: Given that related cyclohepta[b]pyrrole derivatives have shown potent antimitotic and anti-lymphoma activities, figshare.comnih.govacs.org this compound and its derivatives are prime candidates for screening as anticancer agents. The cyano group can act as a hydrogen bond acceptor or a bioisostere for other functional groups, potentially modulating binding affinity to biological targets. The development of covalent inhibitors, where the cyanated heterocyclic core acts as a reactive electrophilic fragment, is another promising avenue. nih.gov
Materials Science: Fused nitrogen heterocycles are of interest in the development of organic light-emitting diodes (OLEDs) and fluorescent probes. researchgate.net The extended π-system of the cyclohepta[b]pyrrole core, modulated by the electron-withdrawing cyano group, could lead to interesting photophysical properties. Investigation into its fluorescence and potential as an organic semiconductor is warranted.
Supramolecular Chemistry: The planar heterocyclic core could engage in π-π stacking interactions, while the N-H and C=O groups provide sites for hydrogen bonding. These features could be exploited in the design of new host-guest systems or self-assembling materials. nih.gov
Q & A
Q. What are the established synthetic routes for 3-cyanocyclohepta[B]pyrrol-2(1H)-one, and how do reaction parameters influence yield?
The synthesis of structurally related pyrrolidine derivatives typically involves multi-step pathways, including cyclization, alkylation, and functional group modifications. For example, bicyclic pyrrolo-pyrrolidinone systems are often synthesized via [3+2] cycloaddition or ring-closing metathesis, with temperature and catalyst choice (e.g., palladium or ruthenium complexes) critical for stereochemical control . Cyanogroup introduction may require nucleophilic substitution under anhydrous conditions, monitored by TLC or HPLC. Yield optimization often hinges on solvent polarity (e.g., DMF for polar intermediates) and reaction time, as prolonged heating can lead to decomposition .
Q. Which analytical techniques are most effective for characterizing the stereochemistry of this compound?
X-ray crystallography is the gold standard for resolving stereochemistry, particularly for bicyclic systems with fused rings. For dynamic analysis, nuclear Overhauser effect (NOE) NMR spectroscopy can identify spatial proximity of protons in distinct stereoisomers. Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) is recommended for enantiomeric purity assessment . Raman spectroscopy (peaks at 1683 cm⁻¹ for carbonyl groups) and solid-state NMR (13C chemical shifts) further validate crystalline forms .
Q. How can researchers assess the purity and stability of this compound under varying storage conditions?
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) determine thermal stability and polymorph transitions. Accelerated stability studies (40°C/75% RH for 6 months) coupled with HPLC-UV/MS detect degradation products. For hygroscopicity, dynamic vapor sorption (DVS) profiles are essential. Purity thresholds ≥98% are typically enforced via orthogonal methods: HPLC (C18 columns, acetonitrile/water gradients) and LC-MS for trace impurities .
Advanced Research Questions
Q. What computational strategies are employed to predict the biological targets of this compound?
Molecular docking (AutoDock Vina, Schrödinger Suite) against protein databases (e.g., PDB) identifies potential targets like neurotransmitter receptors or kinases. Pharmacophore modeling (e.g., Phase) aligns the compound’s electronegative cyanogroup and bicyclic core with known active sites. Molecular dynamics (MD) simulations (NAMD/GROMACS) assess binding stability over 100+ ns trajectories, with free-energy perturbation (FEP) calculations quantifying affinity differences between stereoisomers .
Q. How should researchers address contradictory NMR data arising from synthetic batches?
Contradictions may stem from residual solvents, diastereomeric impurities, or dynamic equilibria (e.g., ring-flipping). Solutions include:
- 2D NMR (COSY, HSQC) to resolve overlapping signals.
- Variable-temperature NMR to identify conformational exchange (e.g., coalescence temperatures).
- Paramagnetic relaxation agents (e.g., Cr(acac)₃) to suppress solvent peaks .
If impurities persist, silica gel chromatography with ethyl acetate/hexane gradients or preparative HPLC is advised .
Q. What methodologies optimize the compound’s synthetic yield while minimizing genotoxic impurities?
Design of Experiments (DoE) approaches (e.g., Box-Behnken) screen variables like temperature (40–100°C), catalyst loading (1–5 mol%), and reaction time (2–24 hrs). For impurity control:
Q. How can in vitro bioactivity discrepancies between enantiomers be systematically investigated?
- Enantioselective synthesis : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s salen complexes) yield pure enantiomers.
- Functional assays : Compare IC₅₀ values in receptor-binding assays (e.g., radioligand displacement for NMDA or histamine receptors).
- Metabolic profiling : LC-MS/MS identifies enantiomer-specific Phase I/II metabolites in hepatocyte models .
Q. What strategies resolve discrepancies between computational predictions and experimental bioactivity data?
- False-positive mitigation : Re-dock with induced-fit docking (IFD) to account for protein flexibility.
- Off-target screening : Broad-panel kinase/GPCR profiling (e.g., Eurofins Cerep) identifies unanticipated interactions.
- Cellular context : 3D tumor spheroids or primary cell models may better replicate in vivo conditions than monolayer cultures .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
